molecular formula C15H14F3N5O2 B7057943 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one

5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one

Cat. No.: B7057943
M. Wt: 353.30 g/mol
InChI Key: UUQQCQOFBKNCMK-UHFFFAOYSA-N
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Description

5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one is an intriguing compound of interest in the fields of chemistry and pharmacology. Its intricate structure, which includes a trifluoromethyl group, pyrimidinyl, piperazine, and pyridinone moieties, contributes to its unique chemical and biological properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The preparation of 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one involves multiple steps. A typical route might start with the synthesis of the pyrimidine ring, followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide. Piperazine can then be coupled with the pyrimidine derivative under appropriate conditions. Finally, the resulting intermediate can be linked with a pyridinone structure through a carbonylation reaction.

  • Industrial Production Methods: : On an industrial scale, optimization of reaction conditions is critical to ensure yield and purity. Catalysts, solvent choices, temperature control, and pressure conditions are carefully monitored to facilitate large-scale production.

Chemical Reactions Analysis

  • Types of Reactions: : 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and nucleophiles for substitution reactions.

  • Major Products Formed: : The products formed depend on the specific reactions and conditions. For instance, oxidation might yield oxo derivatives, while reduction might result in amine derivatives. Substitution reactions could introduce various functional groups into the structure, altering its chemical and biological properties.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound serves as a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry for drug development.

  • Biology: : In biology, it might be used to study biological pathways and mechanisms, especially those involving enzyme interactions.

  • Medicine: : In medicine, derivatives of this compound could be explored for therapeutic potential, such as targeting specific receptors or enzymes implicated in diseases.

  • Industry: : Industrial applications might include its use in materials science for developing advanced materials with desired properties.

Mechanism of Action

The exact mechanism of action of 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one can vary based on its specific use. Generally, its biological effects could involve binding to molecular targets like enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group is known to enhance bioavailability and metabolic stability, contributing to its effectiveness.

Comparison with Similar Compounds

  • Comparison: : Compared to other pyrimidine or pyridinone derivatives, 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical and biological behavior.

  • Similar Compounds: : Other similar compounds might include 5-pyridin-2-onyl derivatives or 4-(trifluoromethyl)pyrimidinyl derivatives, each with their own unique properties but lacking the specific combination of structural features found in this compound.

Properties

IUPAC Name

5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c16-15(17,18)11-3-4-19-14(21-11)23-7-5-22(6-8-23)13(25)10-1-2-12(24)20-9-10/h1-4,9H,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQCQOFBKNCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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